Ombrabulin
Übersicht
Beschreibung
Ombrabulin is an experimental drug candidate that was discovered by Ajinomoto and further developed by Sanofi-Aventis . It is a derivative of combretastatin A-4 and exerts its antitumor effect by disrupting the formation of blood vessels needed for tumor growth .
Synthesis Analysis
Ombrabulin is a synthetic derivative of the water-soluble vascular disrupting agent combretastatin A4 . The exact synthesis process is not detailed in the available resources.
Molecular Structure Analysis
Ombrabulin has a molecular formula of C21H26N2O6 and a molar mass of 402.447 g·mol−1 . It contains a total of 56 bonds, including 30 non-H bonds, 14 multiple
Wissenschaftliche Forschungsanwendungen
Application in Oncology
Ombrabulin is a vascular disrupting agent that has been used in the field of oncology .
Summary of the Application
Ombrabulin rapidly reduces tumor blood flow and causes necrosis in vivo . It has shown promising preclinical activity and has been evaluated clinically as a monotherapy in patients with advanced solid tumors .
Methods of Application
In a phase I dose-escalation study, Ombrabulin was administered as a 30-minute infusion once every three weeks in patients with advanced solid malignancies . The dosage was escalated from 6 to 60 mg/m² .
Results or Outcomes
The recommended schedule for single-agent Ombrabulin is 50 mg/m² every 3 weeks . A patient with rectal cancer had a partial response and eight patients had stable disease lasting four months or more .
Application in Combination Therapy
Ombrabulin has also been studied in combination with other drugs for the treatment of solid tumors .
Summary of the Application
Ombrabulin has been combined with paclitaxel and carboplatin in a phase I study involving Japanese patients with advanced solid tumors, including cervical, ovarian, and uterine cancers .
Methods of Application
Ombrabulin (25, 30, or 35 mg/m²) was combined with paclitaxel (175 or 200 mg/m²) and carboplatin (AUC5 or AUC6) and administered by intravenous infusion once every 3 weeks .
Results or Outcomes
In total, 18 patients were recruited for this dose escalation study . Seven patients achieved partial response or better (38.9%), including one complete response, and seven of 18 patients had stable disease (38.9%) .
Application in Pharmacokinetics and Pharmacodynamics
Ombrabulin has been studied for its pharmacokinetic and pharmacodynamic properties .
Summary of the Application
Ombrabulin is rapidly converted to its active metabolite RPR258063 . The study was designed to determine the recommended phase II dose (RP2D) of single-agent ombrabulin administered once every three weeks in patients with advanced solid malignancies .
Methods of Application
Ombrabulin was escalated from 6 to 60 mg/m², with RP2D cohort expansion . Safety, tumor response, pharmacokinetics, and pharmacodynamic biomarkers were evaluated .
Results or Outcomes
Ombrabulin was rapidly converted to its active metabolite RPR258063 (half-life 17 minutes and 8.7 hours, respectively), both having dose-proportional exposure . Weak inhibition of CYP2C19-mediated metabolism occurred at the clinical doses used and there was no effect on CYP1A2 and CYP3A4 .
Application in Combination with Docetaxel and Cisplatin
Ombrabulin has been studied in combination with docetaxel and cisplatin for the treatment of advanced solid tumors .
Summary of the Application
The study was designed to evaluate the maximum tolerated dose/maximum administered dose, safety, pharmacokinetic, and efficacy profiles of ombrabulin combined with docetaxel and cisplatin in Japanese patients with solid tumors .
Methods of Application
The details of the methods of application are not available in the source .
Results or Outcomes
The results or outcomes of this application are not available in the source .
Application in Pharmacokinetics and Pharmacodynamics
Ombrabulin has been studied for its pharmacokinetic and pharmacodynamic properties .
Summary of the Application
Ombrabulin is rapidly converted to its active metabolite RPR258063 . The study was designed to determine the recommended phase II dose (RP2D) of single-agent ombrabulin administered once every three weeks in patients with advanced solid malignancies .
Methods of Application
Ombrabulin was escalated from 6 to 60 mg/m², with RP2D cohort expansion . Safety, tumor response, pharmacokinetics, and pharmacodynamic biomarkers were evaluated .
Results or Outcomes
Ombrabulin was rapidly converted to its active metabolite RPR258063 (half-life 17 minutes and 8.7 hours, respectively), both having dose-proportional exposure . Weak inhibition of CYP2C19-mediated metabolism occurred at the clinical doses used and there was no effect on CYP1A2 and CYP3A4 . A patient with rectal cancer had a partial response and eight patients had stable disease lasting four months or more .
Application in Combination with Docetaxel and Cisplatin
Ombrabulin has been studied in combination with docetaxel and cisplatin for the treatment of advanced solid tumors .
Summary of the Application
The study was designed to evaluate the maximum tolerated dose/maximum administered dose, safety, pharmacokinetic, and efficacy profiles of ombrabulin combined with docetaxel and cisplatin in Japanese patients with solid tumors .
Methods of Application
The details of the methods of application are not available in the source .
Results or Outcomes
The results or outcomes of this application are not available in the source .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-26-17-8-7-13(9-16(17)23-21(25)15(22)12-24)5-6-14-10-18(27-2)20(29-4)19(11-14)28-3/h5-11,15,24H,12,22H2,1-4H3,(H,23,25)/b6-5-/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWNTLSTOZFSCM-YVACAVLKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939477 | |
Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ombrabulin | |
CAS RN |
181816-48-8 | |
Record name | Ombrabulin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181816-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ombrabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181816488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ombrabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12882 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-{2-Methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)vinyl]phenyl}-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50939477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OMBRABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82JB1524Q6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.